4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidin-2-one core structure with a 4-(4-methoxy-3-methylphenyl) substituent. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a chiral catalyst to ensure the enantioselectivity of the product . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrrolidinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A core structure shared with 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one, known for its biological activity.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure, used in medicinal chemistry.
Pyrrolidine-2,5-diones: Another class of compounds with similar structural features and biological applications.
Uniqueness: this compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8-5-9(3-4-11(8)15-2)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
ZKLMNAKULVDMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC2)OC |
Origin of Product |
United States |
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